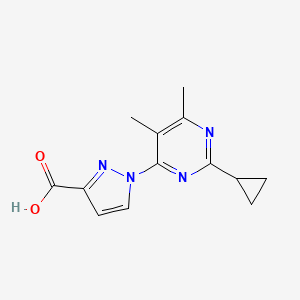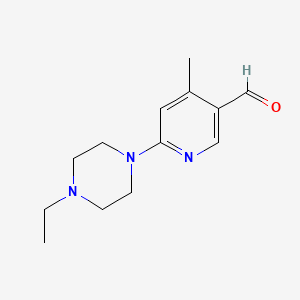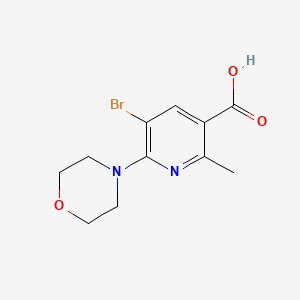
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a pyridine ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is the bromination of a precursor pyridine derivative, followed by nitration and subsequent substitution reactions to introduce the chlorophenyl and methyl groups. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted pyridine derivatives: from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogen and nitro groups can enhance binding affinity to biological targets.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of functional groups can influence the biological activity and selectivity of these compounds.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen substituents can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- 3-Bromo-4-(4-fluorophenyl)-6-methyl-5-nitropyridin-2-amine
- 3-Bromo-4-(4-methylphenyl)-6-methyl-5-nitropyridin-2-amine
- 3-Bromo-4-(4-iodophenyl)-6-methyl-5-nitropyridin-2-amine
Comparison: Compared to its analogs, 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine exhibits unique reactivity due to the presence of the chlorine substituent Chlorine’s electronegativity and size can influence the compound’s chemical behavior and interactions with biological targets
特性
分子式 |
C12H9BrClN3O2 |
|---|---|
分子量 |
342.57 g/mol |
IUPAC名 |
3-bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H9BrClN3O2/c1-6-11(17(18)19)9(10(13)12(15)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3,(H2,15,16) |
InChIキー |
STDWNQYTSVPUIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)N)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



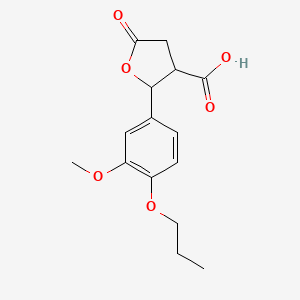
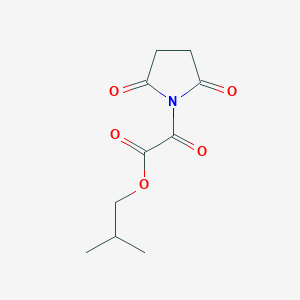
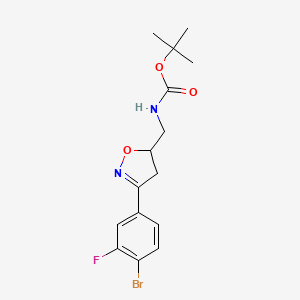
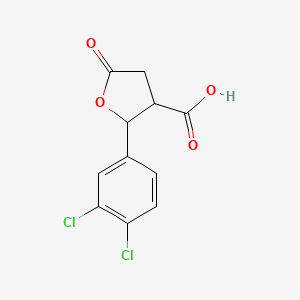

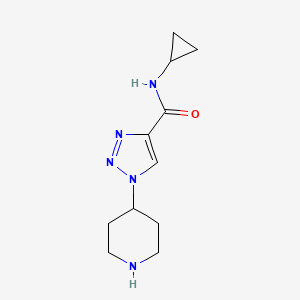
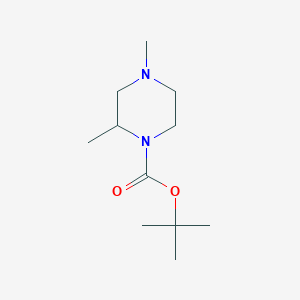
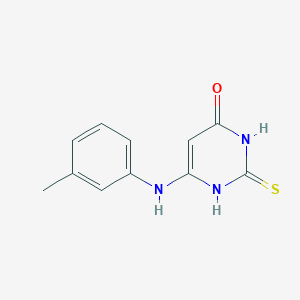
![2-(6-(3,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056719.png)
